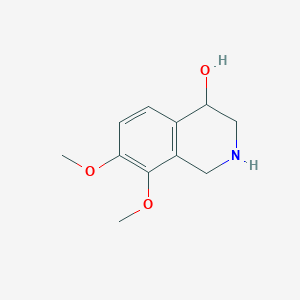
4-Isoquinolinol, 1,2,3,4-tetrahydro-7,8-dimethoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isoquinolinol, 1,2,3,4-tetrahydro-7,8-dimethoxy- is a chemical compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities. This particular compound is characterized by its tetrahydroisoquinoline core structure, which is further substituted with methoxy groups at the 7th and 8th positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoquinolinol, 1,2,3,4-tetrahydro-7,8-dimethoxy- typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction leads to the formation of the tetrahydroisoquinoline core, which can then be further functionalized to introduce the methoxy groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using the same cyclization reaction, followed by purification steps to isolate the desired product.
化学反应分析
Types of Reactions
4-Isoquinolinol, 1,2,3,4-tetrahydro-7,8-dimethoxy- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroisoquinoline core to a more oxidized form, such as isoquinoline.
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to the formation of fully saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions typically use hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation can yield isoquinoline derivatives, while reduction can produce fully saturated tetrahydroisoquinoline compounds.
科学研究应用
4-Isoquinolinol, 1,2,3,4-tetrahydro-7,8-dimethoxy- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Medicine: It has potential therapeutic applications in treating neurodegenerative disorders and infections.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-Isoquinolinol, 1,2,3,4-tetrahydro-7,8-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to modulate neurotransmitter systems and inhibit the growth of pathogens . The exact molecular targets and pathways involved are still under investigation, but they likely include enzymes and receptors related to neurotransmission and microbial metabolism.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the methoxy substitutions.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with methoxy groups at different positions.
Reticuline: A naturally occurring isoquinoline alkaloid with a similar structure and biological activities.
Uniqueness
4-Isoquinolinol, 1,2,3,4-tetrahydro-7,8-dimethoxy- is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of methoxy groups at the 7th and 8th positions enhances its neuroprotective and antimicrobial activities compared to other similar compounds .
属性
CAS 编号 |
16503-92-7 |
|---|---|
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC 名称 |
7,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol |
InChI |
InChI=1S/C11H15NO3/c1-14-10-4-3-7-8(11(10)15-2)5-12-6-9(7)13/h3-4,9,12-13H,5-6H2,1-2H3 |
InChI 键 |
SPFNWFJSDMUDFU-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=C(C=C1)C(CNC2)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



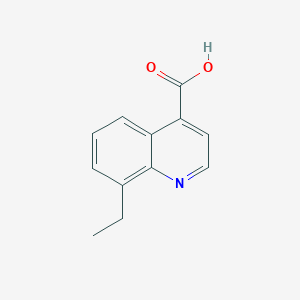
![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B11895390.png)

![1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B11895412.png)

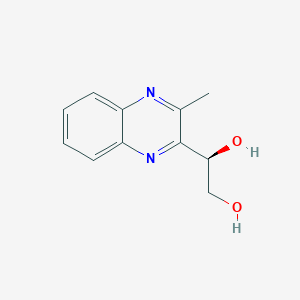
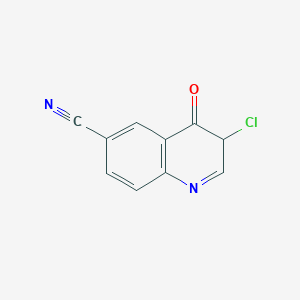

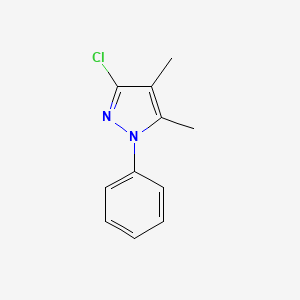
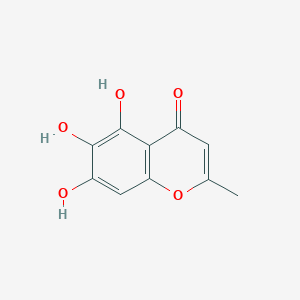
![2-[(2-Methylpyridin-4-yl)methyl]azepane](/img/structure/B11895450.png)


